molecular formula C8H11N3O4 B10910930 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B10910930
M. Wt: 213.19 g/mol
InChI Key: UWGGOYWJJHIHAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative of the compound.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they can inhibit enzymes, modulate receptor activities, or interfere with DNA synthesis .

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

3-(3-methyl-4-nitropyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H11N3O4/c1-5(3-8(12)13)10-4-7(11(14)15)6(2)9-10/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

UWGGOYWJJHIHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)CC(=O)O

Origin of Product

United States

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